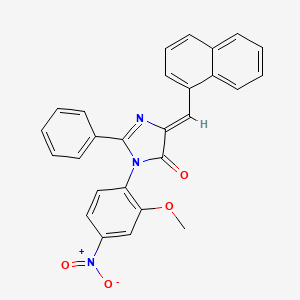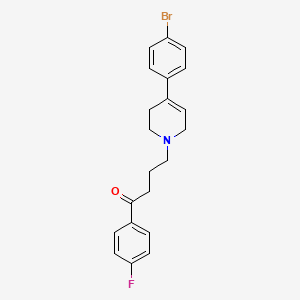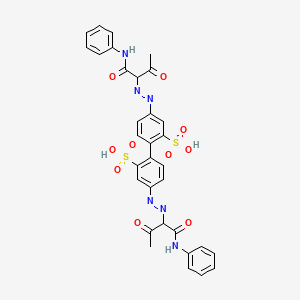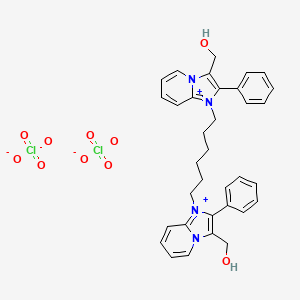
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate typically involves multi-step organic reactions. The starting materials often include imidazo[1,2-a]pyridine derivatives and phenyl-substituted compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: Using nucleophiles to introduce functional groups.
Oxidation reactions: To form the imidazo[1,2-a]pyridine core.
Coupling reactions: To link the hexamethylene bridge and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Catalysts: To accelerate the reaction.
Controlled temperature and pressure: To maintain optimal reaction conditions.
Purification steps: Such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce functional groups.
Substitution: To replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions may introduce various functional groups.
科学的研究の応用
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.
Biological Studies: Investigating its effects on biological systems and potential as a biochemical probe.
Materials Science: Use in the development of novel materials with specific properties.
Industrial Chemistry: Applications in catalysis and as intermediates in the synthesis of other complex molecules.
作用機序
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their diverse biological activities.
Phenyl-substituted imidazo[1,2-a]pyridines: Similar in structure but with different substituents.
Uniqueness
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
特性
CAS番号 |
93835-41-7 |
|---|---|
分子式 |
C34H36Cl2N4O10 |
分子量 |
731.6 g/mol |
IUPAC名 |
[1-[6-[3-(hydroxymethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl]hexyl]-2-phenylimidazo[1,2-a]pyridin-1-ium-3-yl]methanol;diperchlorate |
InChI |
InChI=1S/C34H36N4O2.2ClHO4/c39-25-29-33(27-15-5-3-6-16-27)37(31-19-9-13-21-35(29)31)23-11-1-2-12-24-38-32-20-10-14-22-36(32)30(26-40)34(38)28-17-7-4-8-18-28;2*2-1(3,4)5/h3-10,13-22,39-40H,1-2,11-12,23-26H2;2*(H,2,3,4,5)/q+2;;/p-2 |
InChIキー |
CXZZKSFGWLWLMH-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=[N+]2CCCCCC[N+]4=C5C=CC=CN5C(=C4C6=CC=CC=C6)CO)CO.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




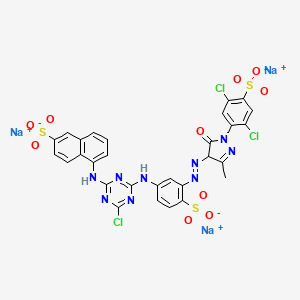
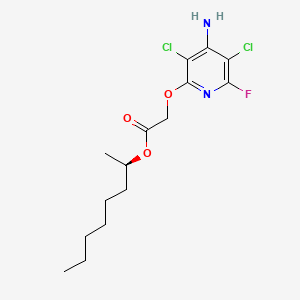
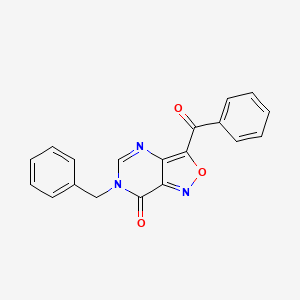
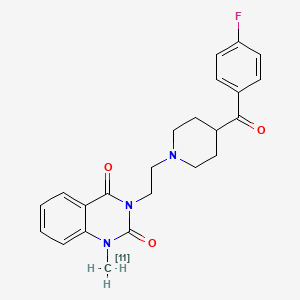

![4,11,13-trimethyl-5-(2-methyl-4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12746035.png)


